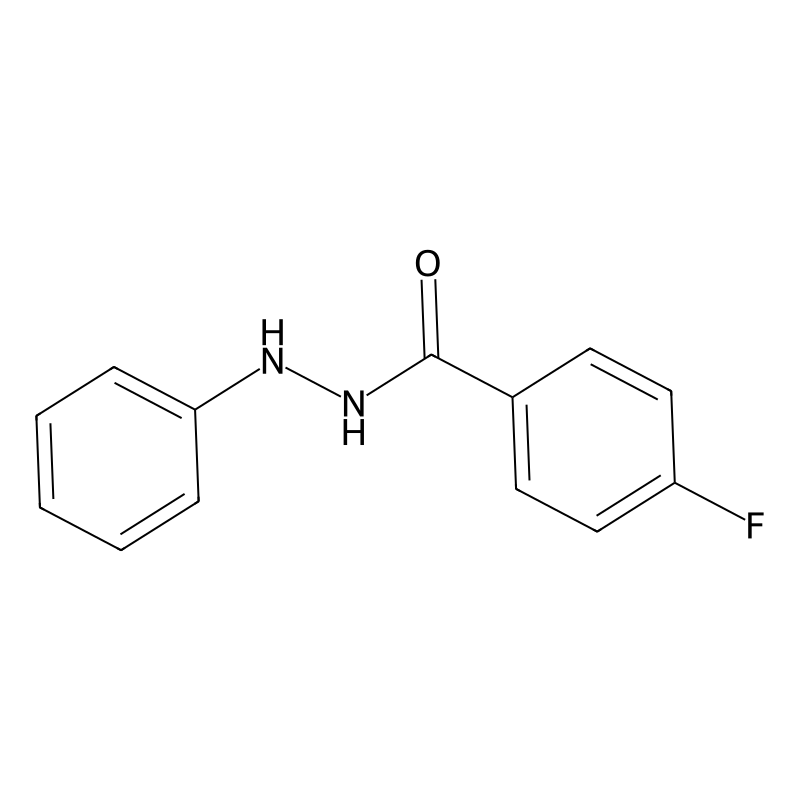

4-fluoro-N'-phenylbenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-N'-phenylbenzohydrazide is an organic compound characterized by the presence of a hydrazide functional group and a fluorine atom attached to the aromatic ring. Its chemical structure can be represented as CHFNO, indicating that it consists of 13 carbon atoms, 12 hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This compound exhibits a white solid appearance and has been studied for its potential applications in medicinal chemistry and organic synthesis.

- Condensation Reactions: It can react with aldehydes or ketones to form corresponding hydrazones.

- Hydrazone Formation: The compound can undergo condensation with carbonyl compounds, leading to the formation of hydrazones, which are key intermediates in organic synthesis.

- Dehydrogenative Coupling: In the presence of catalysts, it may undergo oxidative coupling reactions to form more complex structures.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 4-fluoro-N'-phenylbenzohydrazide exhibits biological activity that may be relevant for pharmaceutical applications. It has been studied for its potential as an inhibitor of cyclooxygenases (COX), enzymes involved in inflammatory processes. For instance, derivatives of benzohydrazides have shown varying degrees of COX-2 inhibitory activity, suggesting that modifications to the benzohydrazide structure could enhance anti-inflammatory properties .

The synthesis of 4-fluoro-N'-phenylbenzohydrazide typically involves:

- Starting Materials: The process often begins with phenylhydrazine and benzoyl chloride.

- Reaction Conditions: The reaction is usually conducted in a solvent such as dichloromethane at low temperatures to control the reaction rate.

- Purification: The product is purified through recrystallization or chromatography techniques.

A representative procedure includes mixing phenylhydrazine with benzoyl chloride in the presence of a base like pyridine to facilitate the formation of the hydrazide .

4-Fluoro-N'-phenylbenzohydrazide finds applications in:

- Pharmaceutical Chemistry: It serves as a precursor for synthesizing biologically active compounds.

- Material Science: Its derivatives may be utilized in developing new materials with specific properties.

- Organic Synthesis: It acts as a versatile intermediate for constructing more complex organic molecules.

Interaction studies involving 4-fluoro-N'-phenylbenzohydrazide focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For example, research into its interaction with cyclooxygenase enzymes can provide insights into its anti-inflammatory properties and guide further modifications to enhance efficacy .

Several compounds share structural similarities with 4-fluoro-N'-phenylbenzohydrazide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N'-Phenylbenzohydrazide | Lacks fluorine substituent | Serves as a baseline compound for comparison |

| 4-Methyl-N'-phenylbenzohydrazide | Contains a methyl group instead of fluorine | Potentially different biological activity |

| 4-Bromo-N'-phenylbenzohydrazide | Contains a bromine substituent | May exhibit different reactivity and stability |

| N',N'-Diphenylbenzohydrazide | Contains two phenyl groups | Increased steric hindrance may affect reactivity |

These compounds illustrate the diversity within the benzohydrazide family and highlight how variations in substituents can influence chemical behavior and biological activity.

4-Fluoro-N'-phenylbenzohydrazide is classified as a benzohydrazide derivative characterized by the presence of a fluorine atom at the para position of one of the phenyl rings. The compound exhibits the following physicochemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁FN₂O |

| Molecular Weight | 230.238 g/mol |

| CAS Number | 1496-02-2 |

| Appearance | White to beige solid |

| IUPAC Name | 4-fluoro-N'-phenylbenzohydrazide |

| SMILES Notation | C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |

| Synonyms | p-Fluorobenzoic acid phenylhydrazide |

| Purity (Commercial) | ≥96% |

The molecular structure consists of a central hydrazide functional group (-CO-NH-NH-) that connects a 4-fluorophenyl ring to an unsubstituted phenyl ring. The fluorine atom at the para position of the benzoyl ring significantly influences the compound's electronic properties and reactivity.

Structural Characteristics

The structure of 4-fluoro-N'-phenylbenzohydrazide features:

- A planar benzoyl moiety with a fluorine substitution at the para position

- A hydrazide linkage (-CO-NH-NH-) that serves as a flexible connector

- An unsubstituted phenyl ring attached to the terminal nitrogen of the hydrazide group

This arrangement allows for various conformational orientations in solution and solid state, which can be studied through techniques such as NMR spectroscopy and X-ray crystallography.